molecular formula C20H22ClN5O B11001380 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B11001380
M. Wt: 383.9 g/mol
InChI Key: HBRNORKJCQTRJK-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a triazolopyridine moiety

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Introduction of the Triazolopyridine Moiety: The next step involves the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropylamine to introduce the triazolopyridine moiety.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with butanone under specific reaction conditions to form this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

    Medicine: The compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmission. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C20H22ClN5O/c21-16-5-3-6-17(15-16)24-11-13-25(14-12-24)20(27)9-4-8-19-23-22-18-7-1-2-10-26(18)19/h1-3,5-7,10,15H,4,8-9,11-14H2

InChI Key

HBRNORKJCQTRJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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